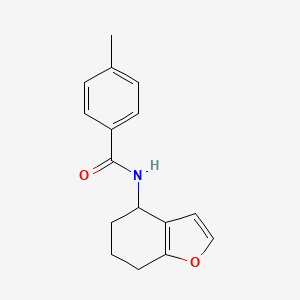

4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

Description

4-Methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzofuran moiety linked to a methyl-substituted benzamide group. While direct experimental data for this compound is scarce in publicly available literature, its structural features suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors associated with neurological or inflammatory disorders .

Properties

CAS No. |

620941-97-1 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-11-5-7-12(8-6-11)16(18)17-14-3-2-4-15-13(14)9-10-19-15/h5-10,14H,2-4H2,1H3,(H,17,18) |

InChI Key |

BAMUKDSSQVOZLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCCC3=C2C=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 4,5,6,7-tetrahydrobenzofuran-4-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 4-Methyl-N-[3-(4-Methyl-Imidazol-1-yl)-5-Trifluoromethyl-Phenyl]-3-(4-Pyridin-3-yl-Pyrimidin-2-ylamino)-Benzamide

This compound, disclosed in a 2017 European patent, shares the benzamide core but differs significantly in substituents and complexity .

Data Table: Key Comparisons

| Property | 4-Methyl-N-(4,5,6,7-Tetrahydro-1-Benzofuran-4-yl)Benzamide | 4-Methyl-N-[3-(4-Methyl-Imidazol-1-yl)-5-Trifluoromethyl-Phenyl]-3-(4-Pyridin-3-yl-Pyrimidin-2-ylamino)-Benzamide |

|---|---|---|

| Core Structure | Benzamide + tetrahydrobenzofuran | Benzamide + trifluoromethylphenyl + pyrimidinylamino-pyridine |

| Molecular Weight (g/mol) | ~281.3 (estimated) | ~562.5 (calculated) |

| Key Functional Groups | Methyl, tetrahydrofuran | Trifluoromethyl, imidazole, pyridine, pyrimidine |

| Lipophilicity (LogP) | Moderate (estimated ~2.5) | High (estimated ~4.0 due to CF₃ and aromatic rings) |

| Biological Target | Not reported | Likely kinase or protease inhibitor (inferred from patent) |

| Patent Status | No known patents | Patented in 2017 (crystalline forms) |

Structural and Functional Insights

- Tetrahydrobenzofuran vs. Imidazole-Pyridine Systems: The tetrahydrobenzofuran ring in the target compound introduces conformational rigidity and moderate polarity, which may enhance solubility compared to the imidazole-pyridine system in the patented analog.

- Biological Activity: The patented analog’s pyrimidinylamino and pyridine groups suggest interactions with ATP-binding pockets in kinases, a common strategy in oncology therapeutics. In contrast, the tetrahydrobenzofuran moiety in the target compound may align with GPCR or neurotransmitter targets, though this remains speculative without explicit data .

Crystallographic Relevance : While the target compound’s structure could be resolved using SHELX-based refinement (a standard for small-molecule crystallography), the patented analog emphasizes crystalline forms, highlighting optimization for stability and bioavailability—a critical step in drug development .

Biological Activity

4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a compound of significant interest due to its unique molecular structure and potential biological activities. This compound features a benzamide moiety and a tetrahydrobenzofuran ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

The molecular formula of this compound is C17H21N2O2 with a molecular weight of approximately 285.36 g/mol. The structure includes a methyl group at the para position of the benzamide, which enhances its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity in several models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. The modulation of these pathways suggests that the compound could be beneficial in treating inflammatory diseases.

Antitumor Properties

The antitumor activity of this compound has been evaluated using various cancer cell lines. Studies report significant cytotoxic effects against human cancer cells, including breast (MCF7), lung (A549), and cervical (HeLa) cancer cells. The observed IC50 values range from 3.35 to 16.79 μM across different cell lines .

The biological activity of this compound is likely attributed to its ability to interact with specific receptors or enzymes within cells. Initial investigations suggest that it may bind to targets involved in cell signaling pathways that regulate proliferation and apoptosis. Further studies are needed to elucidate these interactions at the molecular level .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide | Similar benzamide structure | Different substitution pattern on the benzene ring |

| N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-naphthalen-1-yl)acetamide | Contains a naphthalene core | Potentially different biological activity due to naphthalene structure |

| 4-fluoro-N-(4,5,6,7-tetrahydro-benzothiazol-2-yl)benzamide | Incorporates a benzothiazole moiety | Unique electronic properties from sulfur inclusion |

This table illustrates how variations in structural features can influence biological activity and specificity towards certain targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Antitumor Efficacy : In one study involving MCF7 cells treated with varying concentrations of the compound over 48 hours, significant dose-dependent cytotoxicity was observed with an IC50 value determined at 8.5 μM.

- Anti-inflammatory Mechanism : Another investigation demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating a strong anti-inflammatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.